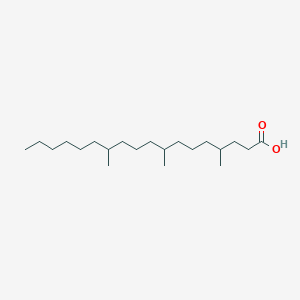
4,8,12-Trimethyloctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12-Trimethyloctadecanoic acid (4,8,12-TMTD; molecular formula C₁₆H₃₂O₂, CAS 42763-77-9) is a branched-chain fatty acid characterized by methyl groups at the 4th, 8th, and 12th carbon positions. It is classified as an isoprenoid acid due to its structural resemblance to phytol-derived metabolites . This compound is primarily identified in marine organisms, including mollusks (e.g., periwinkles, green-lipped mussels), sponges (e.g., Spirastrellidae, Clionidae), and filter feeders like oysters . Its stereochemistry has been resolved as (4S,8S) in marine sponges, highlighting its biospecificity .
4,8,12-TMTD serves as a biomarker for aquatic products, particularly in archaeological studies to confirm the consumption or processing of marine resources . It is synthesized endogenously in some mollusks via the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a process requiring NADPH and O₂ . Concentrations in mollusks vary by species and tissue; for example, periwinkles accumulate 4,8,12-TMTD at levels 100-fold higher than phytanic acid, whereas oysters exhibit a more balanced distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyloctadecanoic acid typically involves the alkylation of octadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,8,12-Trimethyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,8,12-Trimethyloctadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl branching on fatty acid properties.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of 4,8,12-Trimethyloctadecanoic acid involves its interaction with cellular membranes. The methyl branches influence the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Metabolic and Ecological Roles
- Phytanic Acid vs. 4,8,12-TMTD : Phytanic acid undergoes α-oxidation in mammals to yield pristanic acid, which is further β-oxidized. In mollusks, however, phytanic acid is degraded predominantly into 4,8,12-TMTD, reflecting species-specific metabolic pathways .
- Biomarker Specificity: While phytanic acid occurs in both marine and ruminant fats, 4,8,12-TMTD is exclusive to aquatic organisms. Its absence in terrestrial archaeological residues (e.g., Neolithic pottery) confirms non-aquatic lipid sources .
- Chemotaxonomic Significance: Freshwater sponges and marine mollusks share 4,8,12-TMTD, phytanic acid, and pristanic acid, suggesting evolutionary conservation in lipid metabolism .
Properties
CAS No. |
114161-36-3 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4,8,12-trimethyloctadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-11-18(2)12-9-13-19(3)14-10-15-20(4)16-17-21(22)23/h18-20H,5-17H2,1-4H3,(H,22,23) |
InChI Key |
UHTKDSHVHMAEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















